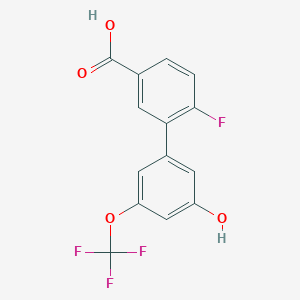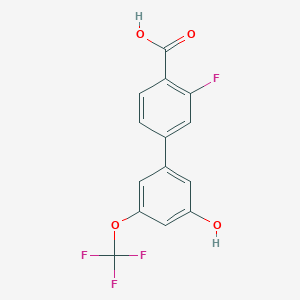
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, also known as 5-C3FPT, is a compound that is commonly used in scientific research as a reagent and a catalyst. It has a wide range of applications, from medicinal chemistry to analytical chemistry, and is of particular interest due to its unique properties and reactivity.
Applications De Recherche Scientifique
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent and a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds and in the synthesis of pharmaceuticals. It is also used in analytical chemistry, as a chromatographic stationary phase, and in the synthesis of fluorescent probes. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of polymers and in the synthesis of materials for nanotechnology applications.
Mécanisme D'action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in the reaction of organic compounds, and that it facilitates the formation of new bonds between the reacting molecules. Additionally, it is thought that 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% may act as an electron-donating agent, which can increase the reactivity of the molecules involved in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it is known that the compound can act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in the body. This can cause oxidative stress and damage to cells and tissues, which can lead to a variety of health issues. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, which can also lead to adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is easily soluble in a variety of solvents, which makes it ideal for use in a wide range of reactions. However, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% is also sensitive to light and air, which can limit its use in certain experiments. Additionally, the compound can be expensive and difficult to obtain in large quantities.
Orientations Futures
Given the wide range of applications of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%, there are numerous potential future directions for research. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and nanotechnology. Additionally, further research into the synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% and the development of novel methods for its synthesis could lead to increased availability and lower costs. Finally, further research into the use of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective synthetic methods.
Méthodes De Synthèse
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-carboxy-3-fluorophenol with trifluoromethyl chloride in the presence of anhydrous potassium carbonate as a base. This reaction forms an intermediate compound, 4-carboxy-3-fluorophenyl-3-trifluoromethylphenol. The intermediate compound is then reacted with sodium methoxide in methanol to form the final product, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%.
Propriétés
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKZNYZHLMAWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686675 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-55-7 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


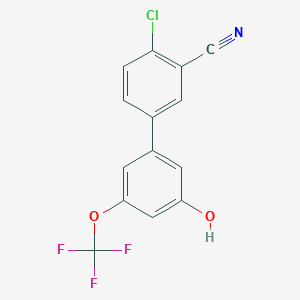

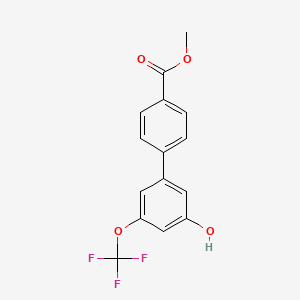
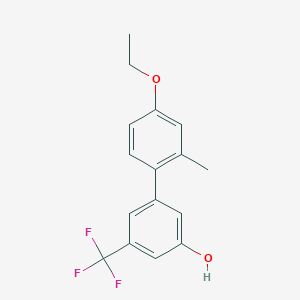


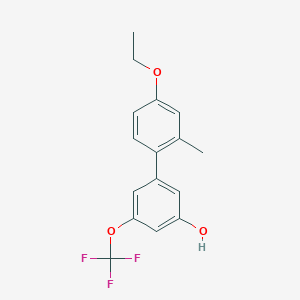
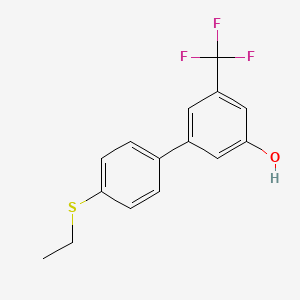
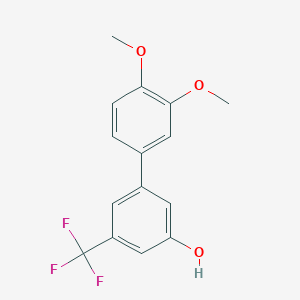
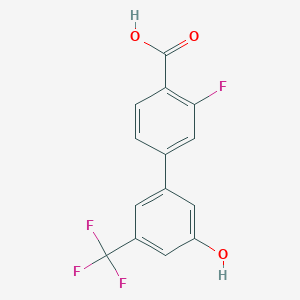

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
